5-Methoxy-2-methylthiazole

概要

説明

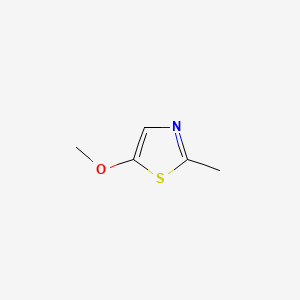

5-Methoxy-2-methylthiazole is an organic compound belonging to the class of 2,5-disubstituted thiazoles. It is characterized by a thiazole ring substituted at positions 2 and 5 with a methoxy group and a methyl group, respectively. This compound is known for its distinctive cabbage, green, and sulfurous taste .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methylthiazole typically involves the reaction of appropriate thiazole precursors with methoxy and methyl substituents. One common method involves the cyclization of a suitable precursor in the presence of a base and a methoxy donor. The reaction conditions often include heating and the use of solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or distillation to obtain the desired compound in its pure form .

化学反応の分析

Types of Reactions: 5-Methoxy-2-methylthiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under various conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidines.

Substitution: Formation of various substituted thiazoles depending on the reagents used.

科学的研究の応用

Anticancer Applications

5-Methoxy-2-methylthiazole has been investigated for its potential anticancer properties. Research has focused on synthesizing various thiazole derivatives, including those containing the this compound moiety, to evaluate their effectiveness against different cancer cell lines.

Case Study: Antitumor Activity of Thiazole Derivatives

A study synthesized novel thiazole derivatives incorporating the methoxy group and assessed their cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited significant anticancer activity with IC50 values ranging from 10 to 30 µM, suggesting a promising therapeutic potential for these compounds in cancer treatment .

Table 1: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | HepG2 | 23.30 | High selectivity |

| Compound B | A549 | >1000 | Low activity |

| Compound C | BT-474 | 20 | Excellent selectivity |

| Compound D | MDA-MB-157 | 30 | Moderate activity |

Anti-inflammatory Applications

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory research. Studies have evaluated its derivatives for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Case Study: Inhibition of COX Enzymes

Research demonstrated that certain derivatives of this compound exhibited superior inhibitory effects on COX-1 compared to standard anti-inflammatory drugs like naproxen and ibuprofen. The structure-activity relationship (SAR) indicated that the position and nature of substituents on the thiazole ring significantly impacted their activity .

Table 2: COX Inhibition Activity of Thiazole Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Remarks |

|---|---|---|---|

| Compound E | 85 | 10 | Strong COX-1 inhibitor |

| Compound F | 75 | 15 | Moderate activity |

| Compound G | 90 | 5 | Best performer |

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects have been explored in various studies. Notably, it has been identified as a negative allosteric modulator of AMPA receptors, which are implicated in neurodegenerative diseases . This suggests that thiazole derivatives may also be beneficial in treating neurological disorders.

Case Study: Modulation of AMPA Receptors

In vitro studies revealed that specific thiazole derivatives significantly reduced current amplitude through GluA2 AMPA receptors, indicating their potential as neuroprotective agents. The cytotoxicity profile showed that some compounds maintained high viability rates in normal cell lines while effectively targeting cancer cells .

作用機序

The mechanism by which 5-Methoxy-2-methylthiazole exerts its effects involves interactions with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, influencing its binding to biological targets. The compound may inhibit enzymes or receptors, leading to its observed biological activities .

類似化合物との比較

2-Methylthiazole: Lacks the methoxy group, resulting in different chemical and biological properties.

5-Methylthiazole: Lacks the methoxy group at position 5, affecting its reactivity and applications.

2,5-Dimethylthiazole:

Uniqueness: 5-Methoxy-2-methylthiazole’s unique combination of methoxy and methyl substituents imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

生物活性

5-Methoxy-2-methylthiazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a thiazole ring with a methoxy group at the 5-position and a methyl group at the 2-position. This unique structure contributes to its reactivity and biological profile. The compound can undergo various chemical transformations, including oxidation and substitution reactions, making it a valuable building block in synthetic chemistry.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial and fungal strains. The mechanism of action is believed to involve interference with microbial cell wall synthesis or function, although specific targets remain under investigation .

2. Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. For instance, a series of thiazole compounds were synthesized and evaluated for cytotoxicity against human cancer cell lines. Some derivatives exhibited IC50 values in the range of 10–30 µM, indicating promising anticancer activity . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring significantly influence cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 2d | 10 | MCF-7 |

| Compound 2e | 20 | MDA-MB-231 |

| Compound 2h | 30 | HT-29 |

3. Anti-inflammatory Activity

This compound has also been implicated in anti-inflammatory activity. A study on thiazolidinone derivatives containing this compound showed selective inhibition of cyclooxygenase-1 (COX-1) enzymes, with some compounds demonstrating better effects than standard anti-inflammatory drugs like indomethacin . The docking studies suggested that specific residues in the COX-1 active site are crucial for binding, promoting further research into this pathway.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or microbial metabolism.

- Cellular Interaction : Its aromatic structure allows for π-π interactions and hydrogen bonding with biological macromolecules, influencing cellular pathways related to growth and proliferation .

Case Study 1: Anticancer Evaluation

A study synthesized a series of thiazole derivatives including this compound and tested them against several cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxic effects, particularly in breast cancer cells. This highlights the potential for developing targeted therapies based on structural modifications of the thiazole framework .

Case Study 2: Anti-inflammatory Assessment

In another investigation, compounds derived from this compound were evaluated for their anti-inflammatory properties in vivo using carrageenan-induced mouse models. The findings suggested that these compounds could serve as lead candidates for developing new anti-inflammatory drugs targeting COX pathways .

特性

IUPAC Name |

5-methoxy-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4-6-3-5(7-2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHWRHAKUZHDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068077 | |

| Record name | Thiazole, 5-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber liquid; meaty, vegetable-like, herbaceous odour | |

| Record name | 2-Methyl-5-methoxythiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/989/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; Soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 2-Methyl-5-methoxythiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/989/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.146-1.154 | |

| Record name | 2-Methyl-5-methoxythiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/989/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

38205-64-0 | |

| Record name | 2-Methyl-5-methoxythiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38205-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-methylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038205640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 5-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazole, 5-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-2-METHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/154Z60090O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methoxy-2-methylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。